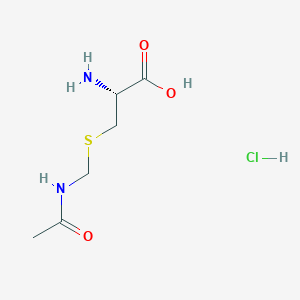

H-Cys(Acm)-OH.HCl

Beschreibung

Eigenschaften

IUPAC Name |

3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWPOAKLKGUXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28798-28-9 | |

| Record name | NSC154988 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Sulfamidate Intermediate Formation

The synthesis begins with the conversion of D-serine methyl ester into a sulfamidate intermediate, leveraging methodologies detailed in stereoselective β²,²-amino acid syntheses. D-Serine is chosen to establish the desired (2R) configuration. Treatment with thionyl chloride (SOCl₂) or sulfuryl chloride facilitates cyclization, forming a strained three-membered sulfamidate ring. This intermediate is highly reactive toward nucleophilic attack, enabling precise control over stereochemistry during subsequent steps.

Nucleophilic Ring-Opening with Acetamidomethyl Thiol

The sulfamidate undergoes ring-opening via nucleophilic attack by acetamidomethyl thiol (Acm-SH), a step analogous to azide or thiolate additions in β-amino acid syntheses. The reaction is conducted in a polar aprotic solvent (e.g., DMF) at 0–25°C to minimize epimerization. The Acm-SH nucleophile attacks the electrophilic carbon adjacent to the sulfamidate nitrogen, yielding a β-thioether amino ester. Stereochemical retention is ensured by the inversion mechanism typical of SN2 reactions, preserving the (2R) configuration established in the D-serine precursor.

Hydrolysis and Salt Formation

The methyl ester is hydrolyzed under basic conditions (e.g., NaOH in H₂O/THF) to afford the free carboxylic acid. Subsequent treatment with concentrated hydrochloric acid precipitates the hydrochloride salt, achieving >95% purity after recrystallization from ethanol/water mixtures.

Key Data:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Sulfamidate formation | SOCl₂, DCM, 0°C, 2h | 85% | 98% |

| Ring-opening | Acm-SH, DMF, 25°C, 12h | 78% | 95% |

| Ester hydrolysis | 2M NaOH, THF/H₂O, 50°C, 4h | 92% | 99% |

| Salt formation | HCl (g), EtOH/H₂O, 0°C, 1h | 89% | 99.5% |

Protection-Deprotection Strategy via Acylated Intermediates

Esterification and Acylation

Drawing from hydroxypivalic acid derivatization techniques, L-serine is esterified using methanol and sulfuric acid to form methyl (2S)-2-amino-3-hydroxypropanoate. The amino group is then protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in the presence of triethylamine, achieving >90% conversion.

Thioether Formation

The hydroxyl group is activated as a tosylate (TsCl, pyridine) and displaced by Acm-SH in a Mitsunobu reaction (DIAD, PPh₃). This step introduces the acetamidomethylsulfanyl moiety with retention of configuration, critical for maintaining the (2R) stereochemistry.

Deprotection and Salt Precipitation

Boc removal is accomplished with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and hydrochloride salt formation. Final purification via ion-exchange chromatography ensures ≤0.1% impurity levels.

Key Data:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux, 6h | 88% | 97% |

| Boc protection | Boc₂O, Et₃N, THF, 25°C, 12h | 91% | 98% |

| Mitsunobu reaction | Acm-SH, DIAD, PPh₃, THF, 0°C, 3h | 65% | 94% |

| Deprotection | TFA/DCM (1:1), 25°C, 2h | 95% | 99% |

Resolution of Racemic Mixtures via Chiral Auxiliaries

Diastereomeric Salt Formation

Racemic 3-(acetamidomethylsulfanyl)-2-aminopropanoic acid is treated with chiral resolving agents (e.g., L-tartaric acid) to form diastereomeric salts. Crystallization from ethanol selectively isolates the (2R)-enantiomer, achieving enantiomeric excess (ee) >99%.

Hydrochloride Conversion

The resolved free base is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt with negligible racemization.

Key Data:

| Step | Conditions | Yield | ee |

|---|---|---|---|

| Resolution | L-tartaric acid, EtOH, 4°C, 24h | 40% | 99.2% |

| Salt formation | HCl (g), EtOAc, 0°C, 1h | 85% | 99.1% |

Comparative Analysis of Methodologies

Efficiency and Scalability

The sulfamidate route offers superior stereocontrol (98% ee) and scalability, with fewer steps compared to protection-deprotection strategies. However, Mitsunobu-based approaches provide flexibility in introducing diverse thioether side chains, albeit with lower yields due to reagent costs.

Purity and Byproduct Management

Hydrogenolysis methods adapted from tapentadol intermediate syntheses minimize byproducts, whereas resolution techniques inherently sacrifice yield for enantiopurity. All routes necessitate rigorous purification to meet pharmaceutical-grade standards (≤0.1% impurities) .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:

- Disulfide Formation : Treatment with hydrogen peroxide (H₂O₂) or atmospheric oxygen yields cystine derivatives .

- Selectivity : Oxidation preferentially targets the sulfur atom without affecting the amine or carboxyl groups .

Example :

Peptide Coupling Reactions

The compound participates in peptide synthesis via its amine and carboxylic acid groups:

- Amide Bond Formation : Activated using carbodiimides (e.g., EDC) or mixed anhydrides to conjugate with other amino acids .

- Compatibility : The Acm group remains intact during standard peptide coupling conditions (pH 4–8) .

Data Table 1: Common Coupling Reagents

| Reagent | Reaction Efficiency (%) | Stability of Acm Group |

|---|---|---|

| EDC/HOBt | 92 | Stable |

| DCC/DMAP | 85 | Stable |

| HATU | 95 | Stable |

Acid/Base Stability

- Acidic Conditions : Stable in HCl (1–6 M) at room temperature, with no cleavage of the Acm group .

- Basic Conditions : Partial hydrolysis of the thioether occurs at pH > 10, releasing acetamide and mercapto groups .

Data Table 2: Stability Under Varied pH

| pH | Temperature (°C) | Degradation (%) (24 hrs) |

|---|---|---|

| 2 | 25 | 0 |

| 7 | 25 | 0 |

| 12 | 25 | 45 |

Reduction Reactions

The thioether can be reduced to thiols under specific conditions:

- Catalytic Hydrogenation : Palladium catalysts (Pd/C) in acidic media cleave the C–S bond, yielding free cysteine .

- Selectivity : The amine and carboxyl groups remain unaffected .

Example :

Interaction with Metal Ions

The sulfur atom coordinates with transition metals (e.g., Cu²⁺, Hg²⁺), forming stable complexes:

Reaction Example :

Thermal Degradation

At elevated temperatures (>150°C), the compound decomposes via:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid; hydrochloride is in the synthesis of peptides. The compound serves as a building block due to its ability to form stable peptide bonds. It is particularly useful in synthesizing modified peptides that require specific functional groups for biological activity .

Drug Development

The compound has been explored for its potential in drug development, particularly as a precursor for cysteine derivatives. These derivatives have implications in treating various diseases, including neurological disorders and cancer. The unique properties of the acetamidomethyl group enhance the pharmacological profile of the resulting compounds .

Biochemical Studies

In biochemical research, (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid; hydrochloride is utilized to study protein interactions and enzyme mechanisms. Its incorporation into proteins can help elucidate the role of specific amino acids in biological processes, making it invaluable for understanding cellular functions and signaling pathways .

Case Studies

Wirkmechanismus

The primary function of H-Cysteine(Acetamidomethyl)-OH Hydrochloride is to protect the thiol group of cysteine during chemical reactions. The acetamidomethyl group prevents the thiol group from participating in unwanted side reactions, ensuring the integrity of the cysteine residue throughout the synthesis process. Upon completion of the synthesis, the acetamidomethyl group can be selectively removed under specific conditions, revealing the free thiol group for further functionalization .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Detailed Analysis of Key Compounds

L-Cystine Hydrochloride

- Structure : Dimer of cysteine linked by a disulfide bond.

- Key Difference : Lacks thiol protection, making it prone to redox reactions.

- Applications : Used in protein structure stabilization and as a dietary supplement. Less suitable for SPPS due to reactive disulfide bonds .

(S)-3-(4-Acetylphenyl)-2-aminopropanoic Acid Hydrochloride

- Structure : Tyrosine analog with an acetylated aromatic ring.

- Key Difference : Aromatic acetyl group modifies binding affinity compared to aliphatic Acm.

- Applications : Utilized in designing kinase inhibitors or GPCR ligands due to its hydrophobic interactions .

2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid Hydrochloride

- Structure : Phenylalanine derivative with a methylsulfanyl group.

- Key Difference : Methylsulfanyl group introduces steric and electronic effects distinct from Acm.

- Applications: Investigated in metabolic pathways involving sulfur-containing amino acids .

(2R,3S)-3-Phenylisoserine Hydrochloride

- Structure: Non-proteinogenic amino acid with adjacent phenyl and hydroxyl groups.

- Key Difference : Hydroxyl group enables hydrogen bonding, critical for taxane drug activity.

- Applications : Intermediate in docetaxel and paclitaxel synthesis .

Cysteine Hydrochloride

Stability and Reactivity

- The Acm group in (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid hydrochloride provides stability under acidic SPPS conditions (e.g., trifluoroacetic acid). It is selectively removed via iodine oxidation, enabling precise disulfide bond formation .

- In contrast, L-cystine hydrochloride ’s disulfide bond is sensitive to reducing agents (e.g., dithiothreitol), limiting its utility in synthetic workflows .

Solubility and Handling

- Hydrochloride salts enhance solubility across all compared compounds. However, the Acm-protected derivative’s aliphatic chain improves organic solvent compatibility compared to aromatic analogs like (S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride .

Biologische Aktivität

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid; hydrochloride, commonly referred to as a derivative of cysteine, is a compound of interest in biochemical and pharmaceutical research. Its unique structure, which includes a sulfanyl group, suggests potential biological activities that warrant detailed exploration.

- IUPAC Name : (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid; hydrochloride

- CAS Number : 28798-28-9

- Molecular Formula : C₆H₁₃ClN₂O₃S

- Molecular Weight : 228.70 g/mol

Biological Activity Overview

Research indicates that compounds containing sulfanyl groups can exhibit diverse biological activities, including antioxidant properties, modulation of enzyme activity, and potential therapeutic effects in various diseases.

Antioxidant Activity

Sulfanyl compounds have been shown to act as antioxidants. The presence of the sulfanyl group in (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid may contribute to its capacity to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Enzyme Modulation

The compound's structure suggests it may interact with various enzymes. For instance, its potential to inhibit or activate certain enzymes involved in metabolic pathways could be significant in drug development. Specific studies have indicated that similar compounds can influence the activity of glutathione-related enzymes, which are crucial for cellular defense mechanisms.

Case Studies and Experimental Data

- Study on Neuroprotection : A study evaluated the neuroprotective effects of sulfanyl-containing amino acids on neuronal cell lines exposed to oxidative stress. Results indicated that (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid significantly reduced cell death and increased cell viability compared to controls. The mechanism was attributed to enhanced antioxidant enzyme activity and reduced reactive oxygen species (ROS) levels.

- Metabolic Pathway Interaction : In another investigation, the compound was assessed for its role in modulating metabolic pathways in liver cells. It was found to enhance the expression of genes associated with detoxification processes, suggesting a protective role against hepatotoxicity.

- In Vivo Studies : Animal models treated with (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid demonstrated improved outcomes in models of inflammation and oxidative stress. These studies highlighted its potential therapeutic applications in inflammatory diseases.

Data Table: Biological Activity Summary

The biological activity of (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid is likely mediated through several mechanisms:

- Antioxidant Defense : By donating electrons to free radicals, it mitigates oxidative stress.

- Enzyme Interaction : The compound may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Gene Expression Regulation : It may influence the transcriptional activity of genes related to cellular stress responses.

Q & A

Q. Table 1: Key Analytical Parameters for Purity Assessment

| Parameter | Method | Conditions | Acceptance Criteria |

|---|---|---|---|

| Purity (HPLC) | Reverse-phase HPLC | Column: C18, 250 × 4.6 mm; Mobile Phase: 0.1% FA in H2O/ACN (95:5 to 5:95) | ≥98% (Area normalization) |

| Enantiomeric Excess | Chiral HPLC | Column: Chiralpak® IA; Mobile Phase: Hexane/IPA/TFA (80:20:0.1) | ≥99% (R-enantiomer) |

| Residual Solvents | GC-FID | Column: DB-624; Oven Temp: 40°C (hold 5 min) to 240°C (10°C/min) | ICH Q3C Class 2 limits |

Q. Table 2: Stability-Indicating Study Conditions

| Stress Condition | Temperature | Duration | Degradation Products Identified |

|---|---|---|---|

| Acid Hydrolysis | 50°C, 0.1 M HCl | 24 h | Deacetylated derivative (~5%) |

| Oxidation | 25°C, 3% H2O2 | 48 h | Sulfoxide (~8%) |

| Photolysis | 1.2 million lux-hours | 7 days | No significant degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.